molecular formula C16H16O5 B1452659 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid CAS No. 149288-71-1

4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid

Cat. No. B1452659
M. Wt: 288.29 g/mol
InChI Key: BCIZSSSHHGSXIO-UHFFFAOYSA-N
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Description

“4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid” is a complex organic compound. It is related to “4-(4-Formyl-3,5-dimethoxyphenoxy)butyric acid”, which is a very acid-sensitive linker used for the preparation of carboxamides, carbamates, and C-terminally modified peptides . Another related compound is “3,5-Dimethoxybenzoic acid”, which is a methoxybenzoic acid that is benzoic acid substituted by methoxy groups at positions 3 and 5 .

Scientific Research Applications

Synthesis and Chemical Properties

4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid has been involved in various synthesis processes. One example is the selective para metalation of unprotected 3-methoxy and 3,5-dimethoxy benzoic acids, leading to the synthesis of 3,5-dimethoxy-4-methyl benzoic acid (Sinha, Mandal, & Chandrasekaran, 2000). Additionally, its derivatives have been synthesized and characterized for their acid-base and redox behavior (Bem et al., 2018).

Antioxidant and Antimicrobial Applications

Research has also focused on the antioxidant properties of compounds derived from 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid. For instance, its derivatives demonstrated significant free-radical scavenging ability in DPPH and FRAP assays, highlighting their potential as antioxidants (Hussain, 2016). Moreover, prenylated benzoic acid derivatives, similar in structure, have shown antimicrobial and molluscicidal activity, indicating their potential in biocidal applications (Orjala et al., 1993).

Structural Analysis and Molecular Characterization

Structural and molecular characterization of derivatives of 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid has been a subject of interest. For example, studies on mono-, di-, and trioxygenated xanthones derived from similar compounds have helped in understanding structure-activity relationships (Gales et al., 2001).

Bacterial Degradation and Environmental Impact

Research has also explored the bacterial degradation of compounds related to 4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid, such as 3,4,5-trimethoxybenzoic acid, indicating its environmental impact and potential for bioremediation (Donnelly & Dagley, 1980).

properties

IUPAC Name

4-[(3,5-dimethoxyphenoxy)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O5/c1-19-13-7-14(20-2)9-15(8-13)21-10-11-3-5-12(6-4-11)16(17)18/h3-9H,10H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCIZSSSHHGSXIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)OCC2=CC=C(C=C2)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3,5-Dimethoxyphenoxy)methyl]benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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